Methyl 2,6-dihydroxybenzoate
Overview
Description
“Methyl 2,6-dihydroxybenzoate” is a chemical compound with the molecular formula C8H8O4 . It is also known by other names such as “Benzoic acid, 2,6-dihydroxy-, methyl ester” and "γ-Resorcylic acid, methyl ester" .
Molecular Structure Analysis
The molecular weight of “Methyl 2,6-dihydroxybenzoate” is 168.147 Da . The monoisotopic mass is 168.042252 Da . Unfortunately, the detailed molecular structure analysis is not available in the retrieved information.Physical And Chemical Properties Analysis
“Methyl 2,6-dihydroxybenzoate” is a solid at 20 degrees Celsius . The detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications
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Chemical Synthesis
- Summary of Application : Methyl 2,6-dihydroxybenzoate is used in the synthesis of other chemical compounds. For example, it may be used for the preparation of methyl 2-hydroxy-6-methoxybenzoate .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. In general, this compound would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcome of the synthesis would be the production of a new compound. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being performed .
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Spectral Analysis
- Summary of Application : Methyl 2,6-dihydroxybenzoate has been used in studies investigating its spectral properties .
- Methods of Application : This would involve using spectroscopic techniques to study the compound. The specific methods and technical details would depend on the particular study .
- Results or Outcomes : The results would provide information on the spectral properties of Methyl 2,6-dihydroxybenzoate. The specific results, including any quantitative data or statistical analyses, would depend on the particular study .
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Mesomorphic Properties Investigation
- Summary of Application : Derivatives of methyl 2,4-dihydroxybenzoate containing fragments of different organic acids in position 4 have been synthesized. Their mesomorphic properties have been investigated .
- Methods of Application : This involves the synthesis of derivatives of methyl 2,4-dihydroxybenzoate and the investigation of their mesomorphic properties .
- Results or Outcomes : The results of these investigations would provide information on the mesomorphic properties of these derivatives .
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Preparation of Methyl 2-hydroxy-6-methoxybenzoate
- Summary of Application : Methyl 2,6-dihydroxybenzoate can be used for the preparation of methyl 2-hydroxy-6-methoxybenzoate .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcome of the synthesis would be the production of methyl 2-hydroxy-6-methoxybenzoate .
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Preparation of Oxamyl Propionic Acid
- Summary of Application : Methyl 2,6-dihydroxybenzoate can also be used for the preparation of oxamyl propionic acid .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcome of the synthesis would be the production of oxamyl propionic acid .
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Laboratory Chemicals
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Mass Spectrum Analysis
- Summary of Application : Methyl 2,6-dihydroxybenzoate has been used in studies investigating its mass spectrum .
- Methods of Application : This would involve using mass spectrometry techniques to study the compound .
- Results or Outcomes : The results would provide information on the mass spectrum of Methyl 2,6-dihydroxybenzoate .
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Gas Chromatography
- Summary of Application : Methyl 2,6-dihydroxybenzoate has been used in studies investigating its properties using gas chromatography .
- Methods of Application : This would involve using gas chromatography techniques to study the compound .
- Results or Outcomes : The results would provide information on the properties of Methyl 2,6-dihydroxybenzoate as determined by gas chromatography .
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Scientific Research and Development
- Summary of Application : Methyl 2,6-dihydroxybenzoate is used in scientific research and development .
- Methods of Application : This compound is used in various research and development procedures .
- Results or Outcomes : The specific results would depend on the particular procedure being performed .
Safety And Hazards
“Methyl 2,6-dihydroxybenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If skin irritation occurs, medical advice should be sought .
properties
IUPAC Name |
methyl 2,6-dihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQZCKUNZVMBDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334174 | |
Record name | Methyl 2,6-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dihydroxybenzoate | |
CAS RN |
2150-45-0 | |
Record name | Benzoic acid, 2,6-dihydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2150-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,6-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,6-dihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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